2-(3-Chlorophenyl)acetohydrazide
Overview
Description
2-(3-Chlorophenyl)acetohydrazide (2-CPAH) is an organic compound that is used in a variety of scientific experiments and research. It is an important reagent in the synthesis of many compounds and has a wide range of applications in the field of chemistry. It can be used as a catalyst in various reactions, as a reagent in the synthesis of other compounds, and as a starting material for the preparation of other compounds. In addition, 2-CPAH has been studied for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Application
“2-(3-Chlorophenyl)acetohydrazide” is used in the synthesis of hydrazide-hydrazone derivatives .
Method of Application
The reaction of cyanoacetyl hydrazine with 3-acetylpyridine gave the hydrazide-hydrazone derivative . This compound undergoes a series of heterocyclization reactions to give new heterocyclic compounds .
Results or Outcomes
The newly synthesized products were evaluated against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460) and CNS cancer (SF-268) . Most of the synthesized compounds showed high inhibitory effects .
Antimicrobial Activity
Application
“2-(3-Chlorophenyl)acetohydrazide” is used in the synthesis of hydrazide-hydrazone derivatives with antimicrobial activity .
Method of Application
4-(Trifluoromethyl)benzenamine was added to a mixture of compound 4 in acetonitrile containing a few drops of acetic acid .
Results or Outcomes
The results of the antimicrobial activity of the synthesized compounds are not specified in the source .
Organic Building Blocks
Application
“2-(3-Chlorophenyl)acetohydrazide” is used as an organic building block in the synthesis of various organic compounds .
Method of Application
The specific methods of application can vary widely depending on the particular synthesis process. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .
Results or Outcomes
The outcomes of these reactions can also vary widely, resulting in a range of different organic compounds .
Antimicrobial Activity
Application
Synthesis of Aryliden-hydrazides
Application
“2-(3-Chlorophenyl)acetohydrazide” can be used in the preparation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid aryliden-hydrazides .
Method of Application
A mixture of compound 2 (1.17 g, 5.0 mmol) and the appropriate aromatic aldehyde a-l (5.0 mmol) was refluxed in ethanol/acetic acid (24:1, 25 mL) for 3 hours .
Results or Outcomes
The specific results or outcomes of this application are not specified in the source .
Research and Development
Application
“2-(3-Chlorophenyl)acetohydrazide” is often used in research and development, particularly in the field of organic chemistry .
Method of Application
The specific methods of application can vary widely depending on the particular research or development project .
Results or Outcomes
The outcomes of these projects can also vary widely, contributing to advancements in the field of organic chemistry .
properties
IUPAC Name |
2-(3-chlorophenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQCXLTUAIZZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393727 | |
Record name | 2-(3-chlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)acetohydrazide | |
CAS RN |
66464-86-6 | |
Record name | 2-(3-chlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.